1-(2-Azidoethyl)-3-methoxypiperidine

Vue d'ensemble

Description

Molecular Structure Analysis

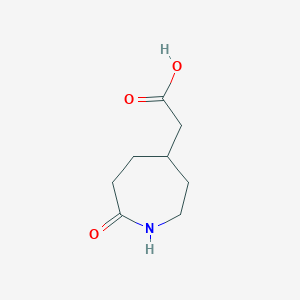

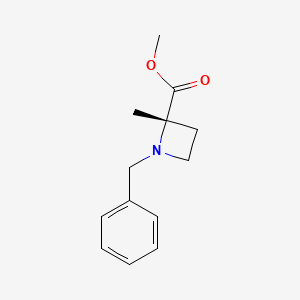

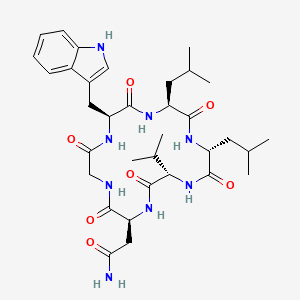

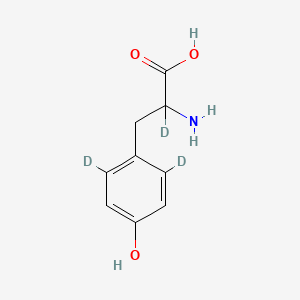

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The azidoethyl group and the methoxy group would introduce additional functionality to the molecule .Chemical Reactions Analysis

The azido group is known to participate in a variety of chemical reactions, including the Staudinger reaction, the Curtius rearrangement, and the Schmidt reaction . The methoxy group can also undergo reactions such as demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperidine ring, the azidoethyl group, and the methoxy group. For example, the azido group is known to be highly reactive, which could affect the stability of the compound .Applications De Recherche Scientifique

Ring Contraction and Synthesis

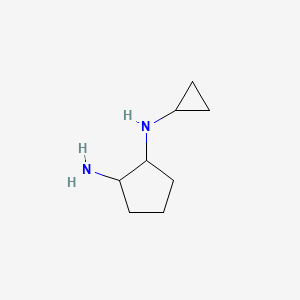

- Ring Contraction to Pyrrolidines : 3-Methoxypiperidines, such as 1-(2-Azidoethyl)-3-methoxypiperidine, can be converted into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane, a process that features the rare conversion of piperidines into pyrrolidines (Tehrani et al., 2000).

Chemical Synthesis and Transformation

- Synthesis of 2,3-methanopipecolic acid : A method for the synthesis of optically active 2,3-methanopipecolic acid involves cyclopropanation and transformation of a 6-methoxypiperidine derivative (Matsumura et al., 2000).

- Efficient Synthesis of Piperidine Derivatives : Developing methods for the preparation of piperidine derivatives, such as 2-methoxypiperidines, is crucial in synthesizing imino-sugars and antimalarial alkaloids (Okitsu et al., 2001).

- Synthesis of 3-aminopyrrolidines and Piperidines : Endocyclic enecarbamates can form functionalized 3-aminopyrrolidines and piperidines, essential in various chemical syntheses (Norton Matos et al., 2001).

Pharmaceutical Research and Development

- Antimalarial Activity : Synthesis of various piperidine derivatives, including 2-amino-3-arylpropan-1-ols, involves converting 2-(azidomethyl)aziridines into 2-[(1,2,3-triazol-1-yl)methyl]aziridines, showing moderate antiplasmodial activity (D’hooghe et al., 2011).

- Synthesis of Optically Active 3‐Aminopiperidines : 3-Aminopiperidines, synthesized via ring expansion of prolinols, have varied biological activities based on their nitrogen substituents (Cochi et al., 2012).

- Antiviral Activity : 5-(1-Azido-2-haloethyl) and 5-(1-azido-, amino-, or methoxyethyl) analogs of 2'-deoxyuridine, including this compound derivatives, exhibit in vitro antiviral activity against various viruses (Kumar et al., 1993).

Orientations Futures

Mécanisme D'action

Target of Action

Mode of Action

Azidoethyl compounds, in general, are known to undergo reactions such as click chemistry . For instance, the oxidative polymerization of a dopamine analogue, where the amine group is switched to azide, has been demonstrated . This process was triggered by sodium periodate as an oxidant, resulting in spherical and smooth particles .

Biochemical Pathways

For instance, they have been used in the synthesis of substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines .

Pharmacokinetics

Radiofluorinated alkyl azides, a related group of compounds, have been reported for use in pretargeted pet imaging, but little is known about their biodistribution and metabolism .

Result of Action

Action Environment

It is known that the reactivity of azidoethyl compounds can be influenced by factors such as temperature .

Propriétés

IUPAC Name |

1-(2-azidoethyl)-3-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O/c1-13-8-3-2-5-12(7-8)6-4-10-11-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBFZVQATPIHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)

![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)